molecular formula C₂₄H₅₁Br₂N B1150970 6-Bromo-(trihexylammonium)hexyl Bromide

6-Bromo-(trihexylammonium)hexyl Bromide

Cat. No.: B1150970
M. Wt: 513.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-(trihexylammonium)hexyl Bromide: is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a trihexylammonium group. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-(trihexylammonium)hexyl Bromide typically involves the reaction of hexylamine with 1,6-dibromohexane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the bromine atom, leading to the formation of the quaternary ammonium compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of a suitable solvent like acetonitrile or ethanol can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-(trihexylammonium)hexyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include hexyl alcohol, hexyl cyanide, or hexyl thiol.

    Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 6-Bromo-(trihexylammonium)hexyl Bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 6-Bromo-(trihexylammonium)hexyl Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

  • 6-Bromohexyl(trimethyl)ammonium bromide
  • 6-Bromohexyl(triethyl)ammonium bromide
  • 6-Bromohexyl(tripropyl)ammonium bromide

Comparison: Compared to its similar compounds, 6-Bromo-(trihexylammonium)hexyl Bromide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong surface activity, such as emulsification and antimicrobial action.

Properties

Molecular Formula

C₂₄H₅₁Br₂N

Molecular Weight

513.48

Origin of Product

United States

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